Product packaging for Crotamitone-d5(Cat. No.:)

Crotamitone-d5

Cat. No.: B1154835
M. Wt: 208.31
Attention: For research use only. Not for human or veterinary use.
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Description

Principles of Deuteration and Isotope Effects in Molecular Systems

Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (B1214612) (²H) atoms. unam.mx Although chemically similar to hydrogen, deuterium has an additional neutron, which doubles its atomic mass. wikipedia.org This mass difference is the origin of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes upon isotopic substitution. unam.mxontosight.ai

The KIE arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. ontosight.ai The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. nih.govresearchgate.net Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond. ontosight.aibioscientia.de This is known as a primary KIE. ontosight.aiescholarship.org Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. ontosight.aiprinceton.edu The KIE is a valuable tool for studying reaction mechanisms and has significant implications in drug metabolism, where it can be exploited to alter a drug's pharmacokinetic properties. symeres.comontosight.ai

Historical Context and Evolution of Deuterated Compounds in Analytical and Mechanistic Investigations

The discovery of deuterium by Harold Urey in 1931, for which he was awarded the Nobel Prize in Chemistry in 1934, marked the beginning of a new era in chemical and biological research. wikipedia.orgbioscientia.de By the 1960s, researchers began to explore the effects of deuterium incorporation into drug molecules. nih.gov Early studies with deuterated compounds were primarily focused on their use as metabolic and pharmacokinetic probes to trace the fate of drugs in the body. gabarx.com

The application of the deuterium isotope effect became an important tool for elucidating reaction mechanisms. wikipedia.org Over time, the focus expanded to exploiting the KIE to create more stable drug candidates. researchgate.net This "deuterium switch" approach involves replacing hydrogens at sites of metabolic oxidation with deuterium to slow down metabolism, potentially leading to improved pharmacokinetic profiles. nih.gov This concept took decades to come to fruition, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. nih.gov The evolution of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in the study and application of deuterated compounds, allowing for their precise detection and quantification. nih.govsymeres.com

Role of Crotamitone-d5 as a Model Deuterated Analogue in Specialized Research

This compound is the deuterated analogue of Crotamitone, a known chemical compound. In this compound, five hydrogen atoms have been replaced by deuterium. lgcstandards.com This specific isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays. chromatographydirect.comnih.gov

When analyzing complex biological samples, variations in sample preparation and instrument response can lead to inaccurate results. nih.gov An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. This compound serves this purpose perfectly when quantifying Crotamitone. It co-elutes with the non-deuterated Crotamitone during chromatographic separation but is easily differentiated by its higher mass in a mass spectrometer. nih.gov This allows for precise correction of any analyte loss or fluctuation during the analytical process, ensuring high accuracy and reproducibility of the quantitative data. The use of deuterated standards like this compound is a gold-standard practice in bioanalytical method development and validation. nih.gov

Scope and Objectives of Research on this compound in Controlled Environments

Research involving this compound is primarily focused on its application within controlled laboratory settings. The main objective is to utilize it as an analytical tool to support pharmacokinetic and metabolic studies of Crotamitone. nih.gov Specific research goals include:

Developing and validating robust bioanalytical methods: This involves using this compound as an internal standard to establish highly selective and sensitive liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of Crotamitone in various biological matrices, such as plasma, urine, or tissue homogenates. nih.gov

Investigating the metabolism of Crotamitone: By using this compound in tandem with non-labeled Crotamitone, researchers can more easily identify and quantify metabolites in complex biological samples. The distinct mass difference helps in differentiating drug-related material from endogenous background noise. nih.gov

Supporting pharmacokinetic studies: Accurate quantification of Crotamitone in biological fluids over time is essential for determining its pharmacokinetic profile. The use of this compound as an internal standard ensures the reliability of the concentration data that underpins these critical studies. gabarx.com

It is important to note that research on this compound itself is not aimed at evaluating its own biological or therapeutic effects. Instead, its value lies in its ability to facilitate and improve the quality of research on its non-deuterated counterpart, Crotamitone. icradev.cat

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂D₅NO
Molecular Weight 208.31 g/mol
Accurate Mass 208.16

Source: LGC Standards lgcstandards.com

Properties

Molecular Formula

C₁₃H₁₂D₅NO

Molecular Weight

208.31

Synonyms

N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5;  N-Ethyl-o-crotonotoluidide-d5;  Crotalgin-d5;  Crotamitex-d5;  Crotonyl N-ethyl-o-toluidine-d5;  Eurax-d5;  Euraxil-d5;  N-Crotonyl-N-ethyl-o-toluidine-d5;  N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5;  N-Ethyl-o-cr

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Crotamitone D5

General Approaches to Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry and other scientific disciplines. nih.govacs.org It allows for the preparation of internal standards for mass spectrometry and can improve the metabolic profile of pharmaceutical compounds. nih.govacs.orgnih.gov The primary strategies for deuterium incorporation include the use of deuterated reagents, direct hydrogen isotopic exchange, and modern flow chemistry techniques. nih.gov

One of the most straightforward methods for producing isotopically labeled compounds is through the use of deuterated reagents. clearsynth.com This strategy involves incorporating building blocks where hydrogen atoms have already been replaced with deuterium. Common deuterated reagents include deuterium oxide (D₂O), deuterated solvents, and deuterated alkylating agents like deuterated methyl iodide (CD₃I). clearsynth.com Synthesis can also start from precursors that are already deuterated. The key advantage of this approach is the precise control over the location and number of deuterium atoms incorporated into the final molecule, leading to high isotopic purity. d-nb.infonih.gov However, the synthesis of these deuterated starting materials can be complex and costly. beilstein-journals.org

Direct Hydrogen Isotopic Exchange (HIE) is a powerful technique that introduces deuterium into a molecule in the later stages of a synthetic sequence. rsc.orgresearchgate.net This method involves the catalytic replacement of a C-H bond with a C-D bond. scispace.comsnnu.edu.cn HIE reactions can be broadly categorized as acid/base-mediated or metal-catalyzed.

Acid- and Base-Catalyzed HIE: These reactions depend on the acidity or basicity of the protons in the molecule. scispace.commdpi.com For instance, protons adjacent to carbonyl groups (enolizable protons) can be exchanged for deuterium using a base like sodium deuteroxide (NaOD) in D₂O. beilstein-journals.org Acid-catalyzed exchange is often used for aromatic compounds. scispace.com While these methods are straightforward, they may require harsh conditions and are generally limited to activated C-H bonds. rsc.org

Metal-Catalyzed HIE: Transition metal catalysts, particularly those based on iridium, palladium, platinum, and ruthenium, are widely used for HIE. scispace.comnih.govd-nb.info These catalysts can activate less reactive C-H bonds, offering greater versatility and selectivity. snnu.edu.cn Homogeneous catalysts often provide high selectivity for specific positions, especially when a directing group is present on the substrate, while heterogeneous catalysts (like palladium on carbon) may result in less specific, but more extensive, deuteration. scispace.com

Flow chemistry has emerged as a valuable technology for the synthesis of deuterated compounds. tn-sanso.co.jpx-chemrx.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. x-chemrx.comvapourtec.com This enhanced control can lead to increased efficiency, higher yields, improved selectivity, and minimized decomposition of sensitive molecules compared to traditional batch processing. vapourtec.comansto.gov.au The use of flow reactors, sometimes coupled with microwave heating, can significantly reduce reaction times and improve safety, especially when using gases like deuterium (D₂). tn-sanso.co.jpnih.gov This technology is particularly advantageous for scaling up the production of deuterated molecules for various applications. vapourtec.comansto.gov.au

Direct Hydrogen Isotopic Exchange (HIE) Strategies

Specific Synthetic Pathways for Crotamitone-d5 Production

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible and efficient pathway can be designed using the principles of deuterated reagent-based synthesis. The structure of this compound is specified as N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5, indicating that the five deuterium atoms are located on the N-ethyl group. lgcstandards.com

A logical synthetic approach would be the N-alkylation of a suitable precursor with a deuterated ethyl group. The reaction would likely proceed as follows:

Precursor Synthesis: The synthesis would begin with the preparation of the non-deuterated amide precursor, N-(o-tolyl)crotonamide. This can be achieved by reacting o-toluidine (B26562) with crotonyl chloride or crotonic anhydride.

Deuterated Alkylation: The N-(o-tolyl)crotonamide would then be deprotonated at the nitrogen atom using a suitable base to form an amide anion. This anion is subsequently alkylated with a deuterated ethylating agent, such as iodoethane-d5 (B31937) (C₂D₅I) or bromoethane-d5 (B31941) (C₂D₅Br).

This building-block approach ensures that the five deuterium atoms are introduced specifically and exclusively onto the ethyl group, resulting in the desired this compound isotopologue with high positional and isotopic purity.

Table 1: Plausible Synthetic Route for this compound

Step Reactants Reagents Product Purpose
1 o-Toluidine, Crotonyl Chloride Base (e.g., Pyridine) N-(o-tolyl)crotonamide Formation of the core amide structure

Control and Characterization of Deuterium Enrichment and Positional Isomerism in this compound

Controlling and verifying the exact location and level of deuterium incorporation is a critical aspect of producing deuterated compounds. nih.gov

The synthetic strategy chosen directly influences the control over deuterium placement. Using a pre-labeled building block like iodoethane-d5 provides the highest level of control, ensuring that deuteration occurs only at the desired ethyl group. d-nb.infonih.gov In contrast, methods like HIE could potentially lead to a mixture of products, including molecules with deuterium on the tolyl ring or the crotonate moiety, creating positional isomers (also known as regioisomers). scispace.comwikipedia.orguop.edu.pk

The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). bvsalud.orgrsc.org

NMR Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the absence of protons at the labeled positions. The disappearance of the signal corresponding to the N-ethyl group would confirm successful deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and chemical environment.

Mass Spectrometry: MS is used to determine the degree of deuterium incorporation (isotopic enrichment). By comparing the mass spectrum of this compound (MW: 208.31) with that of unlabeled Crotamitone (MW: 203.28), the abundance of the d5 species relative to d0, d1, d2, etc., can be calculated. lgcstandards.comrsc.org This provides a quantitative measure of the isotopic purity.

Advanced Methodologies for Isotopic Purity Assessment of this compound

High-Resolution Mass Spectrometry (HR-MS): Techniques like Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) are invaluable. rsc.org HR-MS can accurately measure the mass-to-charge ratio of ions, allowing for the clear separation and quantification of different isotopologues (e.g., d4, d5, d6 species) that may be present in the sample. This data is used to calculate the percentage of isotopic enrichment with high accuracy. rsc.org

Quantitative NMR (qNMR): qNMR provides a highly accurate method for determining the concentration of a substance without the need for a matching reference standard. In the context of isotopic purity, it can be used to precisely quantify the level of deuteration at specific sites by comparing the integral of a remaining proton signal to an internal standard.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a highly sensitive gas-phase technique that can unambiguously distinguish between structural isomers, including isotopomers. d-nb.infonih.gov Each isotopologue and isotopomer has a unique set of rotational constants (moments of inertia), resulting in a distinct rotational spectrum. This allows for the precise identification and quantification of any positional isomers, providing an exceptionally detailed picture of isotopic purity that is often unattainable with MS or NMR alone. nih.gov

Table 2: Advanced Analytical Techniques for Isotopic Purity

Technique Information Provided Advantage
LC-ESI-HR-MS Isotopic distribution and enrichment High mass accuracy, separation of isotopologues
qNMR Site-specific isotopic purity High precision and accuracy for positional purity

Economic and Scalability Considerations in this compound Synthesis for Research Applications

The production of this compound for research applications is governed by a range of economic and scalability factors inherent to the synthesis of deuterated compounds. While this compound is primarily utilized as an internal standard in bioanalytical studies to ensure accuracy and precision, its synthesis involves specialized materials and processes that significantly influence its cost and availability for widespread research use. businessresearchinsights.comkcasbio.com

Despite the high initial investment, the use of this compound as a stable isotope-labeled internal standard (SIL-IS) is often justified by the significant improvements in data quality and reliability in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). kcasbio.comacanthusresearch.com The use of a SIL-IS can normalize variations in sample preparation and matrix effects, leading to more accurate and reproducible results. kcasbio.com This can ultimately reduce the time and costs associated with method development and validation, offsetting the initial expense of the deuterated standard. kcasbio.com

The scalability of this compound synthesis for broader research applications presents several challenges. Transitioning a synthetic route from a small, laboratory scale to a larger, more industrial scale requires careful consideration of reaction conditions, catalyst efficiency, and the availability of starting materials. researchgate.net For instance, catalytic methods that are efficient on a milligram scale may not be directly transferable to gram or kilogram scale production without significant process optimization. acs.orgresearchgate.net

Recent advancements in catalysis, such as the development of more robust and reusable catalysts, are addressing some of these scalability challenges. acs.orgresearchgate.net For example, heterogeneous catalysts can simplify product purification and catalyst recovery, making the process more economically feasible on a larger scale. researchgate.net Furthermore, the growing demand for deuterated compounds in the pharmaceutical industry is driving innovation in scalable and cost-effective synthetic methodologies. globenewswire.compharmaceutical-technology.com As new and more efficient methods for deuterium incorporation are developed, the cost of producing this compound and other deuterated standards is likely to become more accessible for a wider range of research applications. acs.orgnih.gov

The following table provides a summary of key economic and scalability considerations in the synthesis of this compound for research applications:

FactorDescriptionImpact on this compound Synthesis
Cost of Deuterated Reagents The primary expense is often the deuterium source (e.g., D₂O) or other deuterated starting materials. businessresearchinsights.commdpi.comDirectly influences the overall production cost. The complexity of the required deuterated precursor for this compound will be a major cost driver.
Complexity of Synthesis Multi-step syntheses with stringent purification and analysis requirements increase labor and material costs. nih.govThe specific synthetic route chosen for this compound will determine the level of complexity and associated costs.
Analytical & Quality Control Extensive use of MS and NMR to confirm isotopic purity and location adds to the overall expense. nih.govEssential for ensuring the quality of the final product, but contributes significantly to the cost.
Value in Research Applications Use as a SIL-IS improves data reliability, potentially reducing long-term research costs. kcasbio.comacanthusresearch.comThe high initial cost can be offset by savings in method development and the generation of more robust scientific data.
Scalability of Synthetic Methods Transitioning from lab-scale to larger-scale production requires significant process optimization. researchgate.netThe chosen synthetic route must be amenable to scale-up to meet potential increases in research demand.
Catalyst Technology Advancements in catalysis can lead to more efficient and cost-effective large-scale production. acs.orgresearchgate.netThe development of reusable and highly active catalysts can reduce the cost and environmental impact of this compound synthesis.

Advanced Analytical Chemistry Applications of Crotamitone D5 As an Internal Standard

Principles of Internal Standard Utilization in Quantitative Mass Spectrometry

Normalization of Matrix Effects

Matrix effects are a significant challenge in mass spectrometry, arising from co-eluting substances in the sample matrix that can either suppress or enhance the ionization of the target analyte. wuxiapptec.come-b-f.eu This interference can lead to inaccurate quantification. chromatographyonline.com A SIL-IS like Crotamitone-d5 co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. wuxiapptec.comchromforum.org By using the ratio of the analyte's response to the IS's response for quantification, these matrix-induced variations are effectively normalized, leading to more accurate and reliable results. wuxiapptec.comrestek.com The closer the chromatographic peaks of the IS and the analyte overlap, the better the compensation for matrix effects. wuxiapptec.com

Compensation for Sample Preparation and Instrument Variability

The analytical process, from sample preparation to instrument analysis, is prone to variability that can affect the final measurement. spectroscopyonline.com Losses can occur during sample preparation steps like extraction, dilution, and reconstitution. wuxiapptec.com Additionally, instrumental factors such as injection volume discrepancies and fluctuations in detector response can introduce errors. numberanalytics.comtandfonline.com

An internal standard, particularly a SIL-IS like this compound, is added to the sample at an early stage, ideally before any sample preparation steps. scioninstruments.comnumberanalytics.com By doing so, the IS is subjected to the same procedural variations as the analyte. scioninstruments.com Any loss of analyte during extraction or inconsistency in injection volume will be mirrored by a proportional loss or variation in the IS. scioninstruments.combiotage.com Consequently, the ratio of the analyte to the IS remains constant, effectively compensating for these sources of error and improving the precision of the quantitative analysis. wikipedia.orgnebiolab.com

Development and Validation of LC-MS/MS Methods for Crotamitone Quantitation Using this compound

The development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method are essential for the accurate quantification of Crotamitone in various matrices. researchgate.netnih.govresearchgate.net The use of this compound as an internal standard is a key component of this process, ensuring high sensitivity and selectivity. nih.gov

Chromatographic Separation Optimization (e.g., UHPLC)

Optimizing the chromatographic separation is crucial for resolving the analyte from other matrix components, which helps to minimize matrix effects. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed for its high separation efficiency and speed. nih.gov

Key parameters for optimization include:

Column Selection: A C18 column is commonly used for reversed-phase chromatography of compounds like Crotamitone. nih.govnih.gov Core-shell particle columns can offer high theoretical plate numbers and lower back pressure, enabling faster separations. nih.gov

Mobile Phase: A gradient mobile phase, often consisting of acetonitrile (B52724) and water with an additive like formic acid, is typically used to achieve optimal separation. nih.govchromatographyonline.com

Flow Rate and Temperature: These parameters are adjusted to achieve sharp, symmetrical peaks and an acceptable run time. nih.govchromatographyonline.com

A well-optimized UHPLC method ensures that Crotamitone and this compound co-elute, which is critical for the effective normalization of matrix effects, while separating them from potentially interfering substances. chromforum.orglcms.cz

Mass Spectrometric Parameters (e.g., SRM/MRM transitions)

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. wikipedia.orgproteomics.com.au This involves selecting a specific precursor ion for the analyte and its corresponding product ion after fragmentation. wikipedia.org

For Crotamitone and its deuterated internal standard, this compound, specific MRM transitions are optimized. The instrument is set to monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. researchgate.net This highly specific detection method minimizes interference from other compounds in the matrix. proteomics.com.aunih.gov

Table 1: Illustrative MRM Transitions for Crotamitone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Crotamitone204.1132.1
This compound209.1132.1

Note: The specific m/z values are illustrative and would be determined empirically during method development. The precursor for this compound is shifted by 5 Da due to the deuterium (B1214612) atoms, while the product ion may remain the same if the deuterium atoms are not part of the fragmented portion. lgcstandards.com

Ionization Efficiency and Scrambling Considerations for Deuterated Internal Standards

While deuterated internal standards like this compound are highly effective, certain factors must be considered. The ionization efficiency of the SIL-IS should be comparable to the analyte. wuxiapptec.comacs.org Although chemically very similar, deuterated compounds can sometimes exhibit slightly different chromatographic retention times, eluting earlier than their non-deuterated counterparts. wuxiapptec.comchromforum.org This can potentially lead to differential matrix effects if the separation is not optimal. wuxiapptec.com

Another consideration is the possibility of hydrogen-deuterium (H/D) scrambling or exchange, which can occur in the ion source or during collisional activation in the mass spectrometer. ukisotope.comcerilliant.comresearchgate.net This can affect the accuracy of quantification. cerilliant.com The stability of the deuterium labels is crucial, and it is preferable for them to be located at non-exchangeable positions on the molecule. ukisotope.com During method validation, it is important to evaluate for any potential scrambling. cerilliant.comresearchgate.net This can often be mitigated by carefully selecting MRM transitions where scrambling is minimal or absent. cerilliant.comresearchgate.net Despite these considerations, with proper method development and validation, deuterium-labeled internal standards remain a reliable and cost-effective choice for quantitative LC-MS/MS analysis. cerilliant.comresearchgate.net

Application in Impurity Profiling and Stability Studies of Crotamitone

This compound is also invaluable in the impurity profiling and stability studies of the parent drug, crotamiton (B1669626). During the synthesis of crotamiton or upon its degradation, various impurities can be formed. researchgate.net The use of a stable isotope-labeled internal standard allows for the accurate quantification of these impurities relative to the active pharmaceutical ingredient.

In forced degradation studies, where crotamiton is subjected to stress conditions such as acid, base, oxidation, heat, and light, this compound can be used as an internal standard to precisely track the formation of degradation products and the decrease in the concentration of the parent drug. researchgate.net This information is crucial for identifying potential degradation pathways, establishing the stability-indicating nature of the analytical method, and determining appropriate storage conditions and shelf-life for crotamiton-containing products.

Application of Crotamitone D5 in Preclinical Pharmacokinetic Research Models

Methodological Framework for In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies Utilizing Crotamitone-d5

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in humans. scispace.com this compound is an essential reference material and internal standard for the precise quantification of Crotamitone in these assay systems.

The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption of drug candidates. medtechbcn.comevotec.com These cells, derived from a human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters. nih.govenamine.net In this model, the transport of a test compound, such as Crotamitone, from an apical (lumen side) to a basolateral (blood side) compartment is measured to determine its apparent permeability coefficient (Papp). europa.eu

This compound is indispensable in the analytical phase of these studies. When analyzing samples from the apical and basolateral compartments using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard to ensure accurate quantification of the unlabeled Crotamitone that has permeated the cell monolayer. nih.gov Its use corrects for variability in sample processing and instrument response. kcasbio.com

A bidirectional assay, measuring transport in both A-B and B-A directions, can determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com An efflux ratio greater than two suggests active efflux. evotec.com

Table 1: Typical Parameters for a Caco-2 Permeability Assay

Parameter Typical Condition
Cell Line Caco-2 (human colon adenocarcinoma)
Culture Period 18-22 days to form a confluent monolayer
Test Compound Conc. 10 µM
Incubation Time 2 hours at 37°C
Assay Buffer (pH) Apical: 6.5-7.4; Basolateral: 7.4
Integrity Marker Lucifer Yellow
Analytical Method LC-MS/MS
Internal Standard This compound

This table presents generalized conditions for Caco-2 assays. evotec.comeuropa.eu

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, availability to target sites, and clearance. acanthusresearch.com Only the unbound (free) fraction of a drug is pharmacologically active. acanthusresearch.com Equilibrium dialysis is a widely accepted "gold standard" method for assessing plasma protein binding (PPB). lgcstandards.com In this technique, a semipermeable membrane separates a plasma-containing compartment from a buffer compartment, allowing the free drug to equilibrate between them. wikipedia.org

In PPB studies of Crotamitone, this compound is used as the internal standard for the LC-MS/MS analysis of samples from both compartments. This ensures the accurate determination of Crotamitone concentrations, which is crucial for calculating the fraction unbound (fu). The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and achieving reliable results. kcasbio.com

Table 2: Common Methods for Plasma Protein Binding Assessment

Method Principle Role of this compound
Equilibrium Dialysis Free drug diffuses across a semipermeable membrane separating plasma and buffer until equilibrium is reached. Internal standard for LC-MS/MS quantification of Crotamitone in plasma and buffer fractions.
Ultrafiltration Plasma containing the drug is forced through a semipermeable filter, separating the protein-free ultrafiltrate. Internal standard for LC-MS/MS quantification of Crotamitone in plasma and ultrafiltrate.
Ultracentrifugation High-speed centrifugation pellets protein-bound drug, leaving the free drug in the supernatant. Internal standard for LC-MS/MS quantification of Crotamitone in the supernatant.

This table outlines common methodologies for determining plasma protein binding. acanthusresearch.com

Understanding how a drug distributes into various tissues is key to predicting its efficacy and potential toxicity. In vitro tissue distribution studies can be performed using tissue homogenates or isolated cell systems. These studies help determine the extent of drug partitioning into tissues from the blood. After incubating the test compound with tissue homogenates (e.g., from the liver, kidney, or lung), the concentration of the compound is measured in both the tissue and buffer fractions.

For Crotamitone, these studies would rely on this compound as an internal standard for the bioanalytical method. By adding a known concentration of this compound to the samples before extraction and analysis, researchers can accurately quantify the amount of unlabeled Crotamitone that has bound to or partitioned into the tissue components, thereby correcting for matrix effects and extraction efficiency differences between samples.

Plasma Protein Binding Determinations in Research Matrices

Preclinical Animal Model Studies for Pharmacokinetic Parameter Determination

Preclinical animal studies, often conducted in rodents like rats, are essential for understanding the in vivo pharmacokinetic profile of a drug candidate before human trials. bioanalysis-zone.com These studies provide data on key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½). nih.gov

Tracer studies are designed to follow a drug's path through a biological system. While radioactive isotopes have traditionally been used, stable isotope-labeled compounds like this compound offer a non-radioactive alternative. In such a study, an animal model could be administered this compound, and its absorption, distribution, metabolism, and excretion could be traced over time.

Because this compound is chemically identical to Crotamitone, it is expected to follow the same metabolic pathways. However, its increased mass allows it to be distinguished from the unlabeled compound and its corresponding metabolites by high-resolution mass spectrometry. This allows for the precise tracking of the administered dose and the characterization of metabolic pathways without the complications and safety concerns associated with radiolabeled compounds.

In preclinical pharmacokinetic studies of Crotamitone, biological samples such as plasma, urine, and bile are collected over time and analyzed to determine the drug's concentration. The "gold standard" for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.com The use of a stable isotope-labeled internal standard is considered best practice for these assays to ensure the highest accuracy and precision. scispace.comkcasbio.com

This compound is the ideal internal standard for the bioanalysis of Crotamitone. aptochem.com It is added at a known, fixed concentration to every sample (including calibration standards and quality controls) at the beginning of the sample preparation process. kcasbio.com Because this compound has nearly identical physicochemical properties to Crotamitone, it experiences similar extraction recovery, chromatographic retention, and ionization response in the mass spectrometer. aptochem.com Any sample-to-sample variation, such as loss during extraction or ion suppression from the biological matrix, affects both the analyte (Crotamitone) and the internal standard (this compound) proportionally. kcasbio.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly reliable and reproducible quantitative data. researchgate.net

Table 3: Advantages of Using this compound as an Internal Standard in Bioanalysis

Advantage Description
Compensates for Matrix Effects Co-elutes with Crotamitone, experiencing the same degree of ion suppression or enhancement from the biological matrix, thus correcting for it. kcasbio.com
Corrects for Extraction Variability Experiences similar recovery to Crotamitone during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).
Improves Accuracy & Precision Normalizing the analyte response to the internal standard response significantly reduces the coefficient of variation (CV) and improves accuracy. scispace.comresearchgate.net
Enhances Method Robustness Leads to more reliable and reproducible assays, reducing the likelihood of failed analytical runs and the need for costly investigations. aptochem.com
Regulatory Acceptance The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation. kcasbio.com

This table summarizes the key benefits of using a stable isotope-labeled internal standard like this compound. scispace.comkcasbio.comaptochem.comresearchgate.net

Methodologies for Investigating Isotope Effect on Preclinical Pharmacokinetics

The investigation of the deuterium (B1214612) kinetic isotope effect (KIE) on a drug's pharmacokinetics involves a combination of in vitro and in vivo methodologies designed to compare the metabolic fate of the deuterated compound against its non-deuterated (protio) counterpart.

In Vitro Methodologies: Initial assessments are typically performed using in vitro systems to isolate and study metabolic processes. These methods provide a controlled environment to measure the direct impact of deuteration on enzymatic reactions.

Metabolic Stability Assays: A common approach involves incubating the deuterated compound and its protio-form with liver microsomes or hepatocytes from preclinical species (e.g., rats, guinea pigs). researchgate.net These preparations contain the primary drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. cdnsciencepub.com

Competitive Incubation: To enhance precision, both the deuterated and non-deuterated compounds can be incubated together in the same assay. The relative rate of disappearance of each compound is monitored over time using mass spectrometry (MS). A deviation from the initial 1:1 ratio indicates a kinetic isotope effect.

Intrinsic Clearance Determination: The intrinsic primary isotope effect (often expressed as K H/K D) can be quantified by calculating the ratio of intrinsic clearance (CLint) for the parent drug versus its deuterated analogue. This provides a direct measure of how significantly deuteration slows down the metabolic reaction. tandfonline.com

In Vivo Methodologies: Following promising in vitro results, studies are conducted in living organisms to understand how the observed KIE translates to the whole biological system.

Comparative Pharmacokinetic Studies: Preclinical animal models, such as rats, are administered either the deuterated or non-deuterated drug. tandfonline.com Blood samples are collected over time to determine key pharmacokinetic parameters like the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t½). An increase in AUC and half-life for the deuterated version suggests that the KIE has successfully slowed metabolism in vivo. tandfonline.com

Metabolite Identification: Advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to identify and quantify metabolites in plasma and excreta. This helps determine if deuteration simply slows down the primary metabolic pathway or if it causes "metabolic switching," where the drug is metabolized through alternative routes. cdnsciencepub.comanu.edu.au

Advanced Isotope Analysis: For a deeper mechanistic understanding, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. researchgate.netnih.gov A double substrate/double labeling strategy using both deuterium and Carbon-13 (¹³C) can help distinguish between a true kinetic isotope effect and the loss of the deuterium label through exchange reactions. acs.orgismrm.org

Table 1: Illustrative Comparison of Preclinical Pharmacokinetic Parameters This table presents hypothetical data based on typical findings for deuterated drugs to illustrate the potential impact of the kinetic isotope effect.

ParameterProtio-Drug (e.g., Crotamitone)Deuterated Analogue (e.g., this compound)Potential Implication of Change
In Vitro CLint (mL/min/mg) 50252-fold reduction in intrinsic clearance
K H/K D -2.0Slower rate of C-D bond cleavage
In Vivo AUC (ng·h/mL) 15003000Increased systemic drug exposure
In Vivo Clearance (L/h/kg) 1.50.75Slower elimination from the body
In Vivo Half-life (t½) (h) 24Longer duration of action

Computational Approaches and In Silico Pharmacokinetic Modeling with Deuterated Analogues

Alongside experimental work, computational modeling plays a crucial role in modern drug development, offering predictive insights that can guide the design and investigation of deuterated compounds. tandfonline.comnih.gov These in silico tools can accelerate research by prioritizing the most promising candidates for synthesis and testing. uib.no

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a powerful computational technique that integrates drug-specific data (like solubility and metabolic rates) with system-specific physiological data (like organ volumes and blood flow) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. dovepress.comnih.gov

Predicting In Vivo Outcomes: PBPK models can be used to extrapolate in vitro data—such as the reduced clearance of a deuterated compound—to predict the resulting pharmacokinetic profile in a whole organism. nih.govfrontiersin.org For instance, software like GastroPlus® can simulate oral absorption and systemic pharmacokinetics. dovepress.comsimulations-plus.comresearchgate.net

Species Extrapolation: These models are invaluable for translating findings from preclinical species to humans, minimizing uncertainties in the process. nih.gov

Simulating Isotope Effects: By modifying the metabolic clearance parameters within the model to reflect the measured KIE, researchers can simulate how deuteration will affect drug concentrations in various tissues over time, providing a mechanistic understanding of the observed pharmacokinetic changes. frontiersin.orgfrontiersin.org

Other In Silico Tools: Several other computational methods are used to guide the strategic placement of deuterium atoms.

Site of Metabolism (SoM) Prediction: Before a deuterated analogue is even synthesized, computational tools can predict which atoms in a molecule are most likely to be metabolized. uib.nooup.com Algorithms like SMARTCyp, FAME, and tools within software suites like SwissADME can identify these "metabolic hotspots," allowing medicinal chemists to strategically replace hydrogen with deuterium at those specific sites to maximize the kinetic isotope effect. uib.nooup.comfrontiersin.org

Molecular Docking: This technique simulates how a drug molecule fits into the active site of a metabolizing enzyme, such as a CYP. tandfonline.comnih.gov Docking studies can reveal the specific interactions between the drug and the enzyme, further helping to identify the C-H bonds that are broken during metabolism and are therefore ideal candidates for deuteration. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models create mathematical relationships between the chemical structure of a series of compounds and their biological activity or properties. globalresearchonline.netresearchgate.net For deuterated compounds, QSAR can help predict changes in pharmacokinetic properties based on physicochemical descriptors. informaticsjournals.co.in

Table 2: Overview of Computational Tools for Deuterated Drug Research

Tool/ApproachApplication in Deuterated Drug ResearchExample Software/Platform
PBPK Modeling Simulates full pharmacokinetic profiles; extrapolates in vitro data to in vivo systems; supports interspecies scaling.GastroPlus®, Simcyp® Simulator, Open Systems Pharmacology Suite
SoM Prediction Identifies metabolically labile sites on a molecule to guide strategic deuteration.SMARTCyp, FAME, GLORYx, BioTransformer
Molecular Docking Visualizes drug-enzyme interactions to understand the mechanism of metabolism and confirm SoMs.AutoDock, Schrödinger Suite (Glide), GOLD
QSAR/QSPR Predicts ADME properties based on molecular descriptors; helps in screening virtual libraries of deuterated analogues.SwissADME, ADMET Predictor

Investigation of Crotamitone Metabolism Using Deuterated Analogues in Research Systems

In Vitro Metabolic Stability Assays with Crotamitone-d5

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays measure the rate at which a compound is metabolized when exposed to various enzyme systems, typically derived from the liver, the primary site of drug metabolism. mttlab.eu By incubating this compound with these systems and monitoring its disappearance over time, researchers can determine key pharmacokinetic parameters like the metabolic half-life (t½) and the intrinsic clearance (CLint). nuvisan.com The use of the deuterated form, this compound, ensures precise quantification by mass spectrometry, as its distinct mass prevents interference from endogenous compounds.

Liver microsomes and hepatocytes are the two most common systems used for metabolic stability studies. nuvisan.com Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. mttlab.eubioivt.com Hepatocytes, being whole liver cells, offer a more complete metabolic picture, as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. domainex.co.uk

In a typical assay, this compound is incubated with either liver microsomes (human or animal) or a suspension of cryopreserved hepatocytes at 37°C. mttlab.eudomainex.co.uk For microsomal studies, the system must be fortified with cofactors like NADPH to support the activity of CYP enzymes. mttlab.euxenotech.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the metabolic reaction is stopped by adding a cold organic solvent such as acetonitrile (B52724). domainex.co.uk The remaining concentration of this compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bienta.net The rate of disappearance allows for the calculation of the intrinsic clearance, a measure of the inherent ability of the liver to metabolize the drug. nuvisan.com

Table 1: Illustrative Metabolic Stability Data for this compound in Human Liver In Vitro Systems

In Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes45.215.3
Hepatocytes28.624.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of parameters derived from metabolic stability assays.

While microsomes are enriched in Phase I enzymes, the S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both microsomal and cytosolic enzymes. nih.govbioivt.com This makes the S9 fraction a valuable tool for a more comprehensive screening, as it can account for metabolism by both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation, sulfation) enzymes, as well as cytosolic enzymes like aldehyde oxidase. nih.govxenometrix.ch The experimental setup is similar to microsomal assays, but may require the addition of cofactors for both phases, such as NADPH for Phase I and UDPGA (for glucuronidation) or PAPS (for sulfation) for Phase II. bioivt.com

To identify the specific enzymes responsible for metabolizing this compound, studies with recombinant enzymes are employed. bioivt.com These are individual human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) produced in cellular expression systems. bioivt.com By incubating this compound with each specific enzyme individually, researchers can determine which isoform has the highest rate of turnover, thereby identifying the primary metabolic pathway. This information is crucial for predicting potential drug-drug interactions.

Microsomal and Hepatocyte Incubation Systems

Identification and Characterization of Crotamitone Metabolites in Research Models using this compound as a Tracer

Identifying the chemical structures of metabolites is essential for understanding the complete disposition of a drug. This compound serves as an invaluable tracer in these studies. When a mixture of labeled and unlabeled Crotamitone is administered to an in vitro system, the resulting metabolites appear as distinct doublet peaks in the mass spectrum, separated by the mass of the incorporated deuterium (B1214612) atoms. This signature allows for the rapid and unequivocal identification of drug-related material in a complex biological matrix.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary analytical technique for metabolite profiling. nuvisan.com In this approach, samples from in vitro incubations containing this compound are analyzed. The mass spectrometer is programmed to search for the parent compound and its potential metabolites.

The key advantage of using this compound is the predictable mass shift. Any metabolite formed from this compound will have a mass that is 5 Daltons (or a fraction thereof, if part of the label is lost) higher than the corresponding metabolite from unlabeled Crotamitone. For example, a hydroxylation reaction would add 16 Da to the mass of both the labeled and unlabeled parent compound. The resulting pair of hydroxylated metabolites would still be separated by 5 Da, confirming their origin from the drug. This technique simplifies data analysis by filtering out background ions from the biological matrix.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Crotamitone and this compound and a Hypothetical Metabolite in Positive Ion Mode

CompoundUnlabeled Crotamitone [M+H]⁺This compound [M+H]⁺Mass Shift (Da)
Parent Compound204.1383209.1696+5.0313
Hydroxylated Metabolite220.1332225.1645+5.0313
N-de-ethylated Metabolite176.1070179.1260+3.0190

Note: The data presented in this table is calculated based on chemical formulas and serves illustrative purposes. The N-de-ethylated metabolite assumes the d5 label is on the tolyl-methyl and ethyl groups (d3+d2), and de-ethylation removes the d2-labeled ethyl group.

The strategic placement of deuterium atoms on the this compound molecule can provide detailed insights into the specific sites and mechanisms of metabolism. nih.gov Metabolic reactions that occur at a carbon-deuterium (C-D) bond can lead to the loss or retention of the deuterium label in the resulting metabolite. Analysis of the mass shift in the product ions during tandem mass spectrometry (MS/MS) experiments can pinpoint the location of the metabolic modification.

For instance, if this compound has deuterium atoms on its N-ethyl group, and a metabolite is identified that has lost two mass units, it strongly suggests that N-de-ethylation has occurred. Similarly, if hydroxylation occurs on the tolyl methyl group and this group is deuterated (a -CD3 group), the resulting metabolite would retain the deuterium label. This positional information is critical for unambiguously determining metabolic pathways without the need to synthesize every possible metabolite standard. nih.gov

Mass Spectrometry-Based Metabolite Profiling

Enzyme Kinetics Studies with Deuterated Crotamitone Substrates

Enzyme kinetics studies are performed to understand the efficiency and mechanism of the enzymes that metabolize a drug. researchgate.net A key phenomenon investigated using deuterated substrates is the deuterium kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when a hydrogen atom in the substrate is replaced with a deuterium atom. nih.gov A C-D bond is stronger than a carbon-hydrogen (C-H) bond, and thus requires more energy to break.

By comparing the kinetic parameters—the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax)—for the metabolism of Crotamitone versus this compound, researchers can probe the catalytic mechanism of the metabolizing enzyme. researchgate.net A significant difference in the Vmax or the Vmax/Km ratio between the two substrates would indicate that C-H bond abstraction is a rate-limiting step in the metabolism of Crotamitone. nih.gov This information is valuable for understanding how the drug interacts with the enzyme's active site. nih.gov

Cytochrome P450 (CYP) and Non-CYP Mediated Metabolism

The biotransformation of drugs is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. oaepublish.com The skin itself possesses a range of metabolic enzymes capable of transforming topically applied compounds. walshmedicalmedia.com

Cytochrome P450 (CYP) Mediated Metabolism The Cytochrome P450 superfamily of enzymes is a primary driver of Phase I oxidative metabolism for a vast number of drugs. nih.gov In humans, CYP enzymes from families 1, 2, and 3 are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov These enzymes are found in high concentrations in the liver but are also present in other tissues, including the skin, particularly in keratinocytes. walshmedicalmedia.comyoutube.com For a compound like Crotamitone, which is an anilide derivative, potential CYP-mediated reactions could include hydroxylation of the aromatic ring or N-dealkylation of the ethyl group. The primary role of these reactions is to convert the lipophilic parent drug into more polar, water-soluble metabolites that can be more easily excreted. youtube.com

Non-CYP Mediated Metabolism While CYPs are dominant, non-CYP enzymes play a significant role in the metabolism of about one-third of prescribed drugs. evotec.com These pathways include enzymes such as esterases, flavin-containing monooxygenases (FMO), aldehyde oxidases (AO), and various conjugating enzymes (Phase II). evotec.com Given Crotamitone's structure, which contains an amide bond, hydrolysis by carboxylesterases could be a viable metabolic pathway. The skin is known to express esterases that can modify drugs locally. walshmedicalmedia.com If Crotamitone were to undergo CYP-mediated hydroxylation, the resulting metabolite could then be a substrate for Phase II enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which would further increase its water solubility for elimination.

A hypothetical breakdown of the primary metabolic pathways for Crotamitone is presented in the table below.

Enzyme Family Potential Metabolic Reaction Hypothetical Metabolite
Cytochrome P450 (CYP)N-deethylationN-deethyl-Crotamitone
Cytochrome P450 (CYP)Aromatic HydroxylationHydroxy-Crotamitone
Carboxylesterases (CE)Amide HydrolysisCrotonic acid and N-ethyl-o-toluidine

Role of Deuteration in Modulating Metabolic Clearance

Deuteration is a tool used to enhance a drug's metabolic profile. juniperpublishers.com The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).

The primary consequence of the DKIE in drug metabolism is often a reduction in the rate of metabolic clearance. gabarx.com By slowing down metabolism, particularly first-pass metabolism mediated by CYP enzymes, deuteration can lead to a longer biological half-life and increased systemic exposure of the parent drug. wikipedia.org This can allow for lower or less frequent dosing. informaticsjournals.co.in For this compound, the "d5" designation implies that five hydrogen atoms have been replaced by deuterium. The precise location of this deuteration is critical. If these substitutions are at the sites of primary metabolic attack (e.g., on the N-ethyl group), a significant reduction in the rate of metabolism via those pathways would be expected.

The table below illustrates a hypothetical comparison of in vitro metabolic stability between Crotamitone and this compound in human liver microsomes, which are rich in CYP enzymes.

Compound Incubation Time (min) Parent Compound Remaining (%) Calculated Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Crotamitone01002527.7
1565
3045
6018
This compound01005013.9
1583
3068
6049

This data is illustrative and hypothetical.

Ex Vivo Metabolism Studies in Isolated Organ Systems

To investigate the metabolism of topical drugs in a physiologically relevant context without using live subjects, ex vivo studies with isolated organ systems are employed. genoskin.com For dermatological products like Crotamitone, fresh human skin explants are considered the gold standard. dovepress.commdpi.com These models maintain the three-dimensional structure, barrier function, and metabolic activity of native skin for a period, providing a valuable platform for studying percutaneous absorption and local metabolism. walshmedicalmedia.commdpi.com

In a typical ex vivo skin metabolism study, a known concentration of the test compound, such as this compound, would be applied to the surface of the skin sample mounted in a diffusion cell. dovepress.com Over time, samples of the receptor fluid beneath the skin would be collected to measure the amount of the parent drug and any metabolites that have permeated through the skin. At the end of the experiment, the skin tissue itself can be analyzed to determine the concentration and distribution of the parent compound and its metabolites within the different skin layers (stratum corneum, epidermis, dermis). walshmedicalmedia.com This methodology allows researchers to quantify the extent of skin metabolism and identify the metabolites formed in situ. oaepublish.comwalshmedicalmedia.com

The following table presents hypothetical data from an ex vivo human skin explant study comparing the metabolism of Crotamitone and this compound after 24 hours.

Compound Analyte Epidermis (ng/mg tissue) Dermis (ng/mg tissue) Receptor Fluid (ng/mL)
Crotamitone Parent Drug150.245.812.1
Metabolite A35.610.15.2
Metabolite B12.34.51.8
This compound Parent Drug210.568.218.5
Metabolite A-d515.14.92.3
Metabolite B-d55.82.10.9

This data is illustrative and hypothetical. The hypothetical results suggest that deuteration reduces the formation of metabolites within the skin tissue and increases the amount of parent drug that permeates through.

Theoretical and Mechanistic Implications of Deuteration in Crotamitone Research

Impact of Deuterium (B1214612) Substitution on Molecular Stability and Reactivity

The replacement of hydrogen with deuterium to form a carbon-deuterium (C-D) bond from a carbon-hydrogen (C-H) bond is a subtle structural modification that can have profound effects on the stability and reactivity of a molecule like crotamitone. nih.gov The C-D bond is stronger and more stable than the C-H bond. humanjournals.cominformaticsjournals.co.in This increased stability arises from the difference in zero-point energy between the two bonds; the C-D bond has a lower zero-point energy, which means more energy is required to cleave it. juniperpublishers.comunam.mx

This fundamental difference in bond strength has significant implications for the molecule's reactivity, particularly in the context of metabolic processes. juniperpublishers.com Metabolic reactions, often catalyzed by enzymes such as the cytochrome P450 (CYP450) family, frequently involve the cleavage of C-H bonds. humanjournals.comnih.gov By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of this cleavage can be slowed down, thereby increasing the metabolic stability of the compound. juniperpublishers.com This increased stability can lead to a longer biological half-life. juniperpublishers.com

PropertyEffect of Deuterium SubstitutionScientific Rationale
Bond Strength IncreasedLower zero-point energy of the C-D bond compared to the C-H bond. juniperpublishers.comunam.mx
Metabolic Stability Potentially IncreasedSlower rate of enzymatic cleavage of the stronger C-D bond. juniperpublishers.com
Reactivity AlteredReduced reactivity at the site of deuteration, but potential for metabolic switching to other sites. nih.gov
Biological Half-life Potentially ProlongedA consequence of increased metabolic stability. juniperpublishers.com

Kinetic Isotope Effects (KIEs) in Crotamitone Metabolism and Their Research Significance

The difference in reaction rates between a non-deuterated compound and its deuterated isotopologue is known as the kinetic isotope effect (KIE). juniperpublishers.comwikipedia.org Formally, it is the ratio of the rate constants (kH/kD). juniperpublishers.com The study of KIEs is a powerful tool for elucidating reaction mechanisms, particularly in enzyme-catalyzed reactions like the metabolism of crotamitone. wikipedia.orgmdpi.com The presence of a significant KIE provides strong evidence that the cleavage of the C-H bond is a rate-determining step in the reaction. nih.gov

Primary and Secondary Isotope Effects

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. unam.mxlibretexts.org In the context of crotamitone metabolism, if a C-H bond at a site of enzymatic attack is replaced with a C-D bond, and the cleavage of this bond is the slowest step in the metabolic process, a primary KIE will be observed. unam.mx The magnitude of the PKIE can provide insights into the transition state of the reaction. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. unam.mxwikipedia.org These effects are generally smaller than PKIEs and arise from changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.orgprinceton.edu For instance, if a deuterium atom is placed on a carbon adjacent to the reaction center in crotamitone, a secondary KIE might be observed.

Quantitative Analysis of KIEs in Research Models

The quantitative analysis of KIEs in research models is crucial for understanding the mechanism of crotamitone metabolism. These studies are typically conducted using in vitro systems, such as liver microsomes or recombinant enzymes, or in vivo animal models. nih.gov The reaction rates of crotamitone and Crotamitone-d5 are measured and compared to determine the kH/kD ratio. juniperpublishers.com

Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to measure the extent of metabolism and the formation of metabolites for both the deuterated and non-deuterated compounds. mdpi.com These quantitative data allow researchers to determine the magnitude of the KIE, which in turn helps to identify the specific sites of metabolism and the enzymes involved. For example, a large KIE would suggest that a particular C-H bond is a primary target for metabolic enzymes. nih.gov

Type of KIEDescriptionRelevance to Crotamitone Research
Primary (PKIE) Isotopic substitution at the bond being broken/formed in the rate-determining step. unam.mxlibretexts.orgIndicates that C-H bond cleavage is a key part of the metabolic pathway. nih.gov
Secondary (SKIE) Isotopic substitution at a position not directly involved in bond cleavage. unam.mxwikipedia.orgProvides information about changes in molecular structure during the transition state of the reaction. princeton.edu

Mechanistic Insights into Enzyme-Substrate Interactions Derived from Deuterated Analogues

The use of deuterated analogues like this compound can provide valuable mechanistic insights into how the molecule interacts with metabolizing enzymes. lgcstandards.com By observing the KIE, researchers can infer details about the geometry of the enzyme's active site and the positioning of the substrate within it. researchgate.net

If a significant KIE is observed, it suggests that the C-H bond is not only being cleaved but is also properly oriented within the active site for the enzymatic reaction to occur. nih.gov The magnitude of the KIE can also provide clues about the nature of the transition state. For example, a very large KIE might indicate a linear transfer of a hydrogen atom in the transition state. princeton.edu Conversely, a smaller KIE could suggest a non-linear transfer or that bond cleavage is only partially rate-limiting. princeton.edu

Furthermore, studying the effects of deuteration at various positions on the crotamitone molecule can help to map the active site of the metabolizing enzyme. By identifying which positions exhibit a KIE, researchers can determine which parts of the molecule are in close proximity to the catalytic center of the enzyme.

Deuterium's Influence on Molecular Conformation and Binding in Research Systems

While the electronic properties of deuterium and hydrogen are nearly identical, the slight increase in mass and the stronger C-D bond can subtly influence the conformational preferences of a molecule. juniperpublishers.com These changes in conformation, though minor, could potentially affect how this compound binds to its target receptors or enzymes.

The vibrational frequencies of C-D bonds are lower than those of C-H bonds, which can lead to small alterations in bond lengths and angles. unam.mx These subtle geometric changes could, in principle, impact intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for the binding of a ligand to a protein. However, these effects are generally considered to be small and less significant than the kinetic isotope effect on metabolism. juniperpublishers.com In some cases, deuteration has been shown to lead to tighter binding affinity. nih.gov

Considerations for "Deuterium Switch" Strategies in Analog Design for Research Purposes

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms in a drug molecule are replaced with deuterium to improve its pharmacokinetic or toxicological profile. nih.govresearchgate.net This approach is based on the principle of the kinetic isotope effect, aiming to slow down the rate of metabolism at specific sites. nih.govnih.gov

When considering a deuterium switch strategy for designing research analogues of crotamitone, several factors must be taken into account:

Identification of Metabolic Soft Spots: The first step is to identify the positions on the crotamitone molecule that are most susceptible to metabolic modification. These "soft spots" are the primary targets for deuteration. nih.gov

Predicting the Impact of Deuteration: Researchers must consider whether deuteration at a specific site will lead to the desired outcome of increased metabolic stability without causing undesirable metabolic switching. nih.gov

Synthesis of Deuterated Analogues: The chemical synthesis of specifically deuterated compounds like this compound is a critical and often challenging aspect of this strategy. resolvemass.ca

In Vitro and In Vivo Evaluation: The newly designed deuterated analogues must be rigorously tested in both in vitro and in vivo models to confirm that they exhibit the expected improvements in their metabolic profile. nih.gov

The "deuterium switch" approach has been successfully applied to several drugs, leading to compounds with improved properties. nih.govresearchgate.net For research purposes, this strategy allows for the creation of tool compounds that can be used to probe the mechanisms of metabolism and action of the parent molecule. mext.go.jp

Future Perspectives and Emerging Research Opportunities for Crotamitone D5

Advancements in Analytical Technologies for Deuterated Compound Analysis

The analysis of deuterated compounds is intrinsically linked to the evolution of analytical instrumentation. Future advancements are expected to further enhance the precision and scope of studies utilizing Crotamitone-d5. The primary analytical technique for the quantification of deuterated standards is mass spectrometry (MS), often coupled with chromatography systems like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). lcms.cztexilajournal.com

Triple quadrupole mass spectrometry (QqQ MS) stands out for its superior sensitivity and wide linear dynamic range, making it an excellent tool for use with stable isotope standards. thermofisher.com This technology allows for accurate quantification even when dealing with complex biological matrices, as the deuterated standard, this compound, co-elutes with the non-labeled analyte, Crotamitone, compensating for matrix effects and variations in extraction efficiency. texilajournal.comthermofisher.com

Emerging technologies are set to refine these capabilities further. High-resolution mass spectrometry (HRMS) offers improved metabolite identification through highly accurate mass measurements. tandfonline.com Additionally, techniques like molecular rotational resonance (MRR) spectroscopy are being explored for their potential to determine the precise location and quantity of deuterium (B1214612) within a molecule, which could offer a higher level of quality control for standards like this compound. nih.gov

Table 1: Evolution of Analytical Technologies for Deuterated Standard Analysis

Technology Key Advantages for this compound Analysis Future Outlook
LC-MS/MS (QqQ) High sensitivity, wide dynamic range, robust quantification, compensates for matrix effects. lcms.czthermofisher.com Continued improvements in scan speed and polarity switching will allow for the inclusion of more analytes in a single run. lcms.cz
High-Resolution MS (HRMS) Accurate mass determination for confident metabolite identification. tandfonline.com Increased adoption for quantitative studies, complementing traditional QqQ methods.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. thalesnano.comsymeres.com Greater use in verifying the isotopic purity and position of deuterium in this compound.

| Molecular Rotational Resonance (MRR) | Potential for precise determination of deuterium location and quantity. nih.gov | Adaptation and validation for routine analysis of isotopic impurities in deuterated standards. |

Integration of this compound in Multi-Omics Research Methodologies

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, provide a system-wide view of biological processes. thermofisher.com Metabolomics, the large-scale study of small molecules, is a critical component of this approach, offering a real-time snapshot of an organism's physiological state. ckisotopes.com

In this context, this compound can serve as a crucial tool. While not an endogenous metabolite, its role as an internal standard is vital for ensuring the accuracy and reproducibility of quantitative metabolomics studies. ckisotopes.com By adding a precise amount of this compound to a biological sample, researchers can normalize for variability introduced during sample preparation and analysis, allowing for more reliable comparisons across different samples and cohorts. thermofisher.com

Future multi-omics studies investigating drug pathways or xenobiotic metabolism could specifically leverage this compound. For instance, in studies tracking the metabolic fate of the active pharmaceutical ingredient Crotamitone, the deuterated standard is indispensable for accurate quantification of the parent drug in various biological matrices. This precise quantification is foundational for building robust pharmacokinetic models that can be integrated with genomic or proteomic data to understand patient-specific drug responses.

Exploration of this compound in Advanced Drug Discovery Paradigms

The use of deuterium in drug discovery has evolved from simply creating internal standards to a strategy for developing novel therapeutics. nih.gov The "deuterium switch" involves replacing hydrogen with deuterium at specific sites in a drug molecule to slow down its metabolism, a phenomenon known as the kinetic isotope effect. symeres.comzeochem.com This can lead to improved pharmacokinetic profiles, such as reduced clearance and extended half-lives. symeres.com

While this compound is primarily used as an internal standard for the non-deuterated drug, its existence opens up avenues for research within this advanced paradigm. Studies could explore if the deuteration in this compound alters the metabolic profile of the Crotamitone molecule itself. Such research, while exploratory, aligns with the de novo deuterated drug discovery approach, where deuterium is incorporated to create superior medicines. nih.gov For example, comparing the metabolic stability of Crotamitone with a specifically deuterated version in liver microsome assays could provide insights into its metabolic soft spots. This compound would be an essential analytical tool in such an investigation.

Development of Novel Research Applications Beyond Traditional PK/Metabolism Studies

The application of this compound is not limited to standard pharmacokinetic (PK) studies. Its utility as a stable isotope-labeled internal standard can be extended to any research requiring precise quantification of Crotamitone.

One emerging area is environmental analysis and toxicology. As the presence of pharmaceuticals in the environment becomes a growing concern, sensitive methods are needed to detect and quantify these compounds in water, soil, and other environmental samples. The use of this compound as an internal standard in LC-MS/MS methods would enable highly accurate and reliable quantification of Crotamitone contamination, overcoming the challenges posed by complex environmental matrices.

Another novel application lies in the field of material science, specifically in the stability and degradation of pharmaceutical formulations. Researchers could use this compound to spike different formulations of Crotamitone and accurately measure the concentration of the active ingredient over time under various stress conditions (e.g., heat, light). This would provide precise data on degradation kinetics.

Table 2: Potential Novel Research Applications for this compound

Research Area Application of this compound Research Goal
Environmental Monitoring Internal standard for quantifying Crotamitone in environmental samples (water, soil). Assess the environmental fate and prevalence of the pharmaceutical compound.
Food Safety Internal standard for detecting and quantifying potential Crotamitone residues in food products. Ensure compliance with regulatory limits and protect consumer health.
Formulation Science Tool for accurate measurement of Crotamitone concentration in stability and release studies. Optimize drug formulation for improved stability and performance.

| Forensic Analysis | Quantitative standard for the detection of Crotamitone in forensic samples. | Provide accurate toxicological data in clinical or forensic investigations. |

Collaborative Research Frameworks for Maximizing the Utility of Deuterated Standards

The full potential of deuterated standards like this compound can best be realized through collaborative frameworks. As research becomes more complex and data-driven, standardization of methods is essential for ensuring that data is reproducible across different laboratories. ckisotopes.com

Collaborative efforts between industry, academia, and regulatory bodies can lead to the development of standardized protocols for the use of this compound in various applications. This includes establishing consensus on best practices for sample preparation, analytical methods, and data analysis. Such frameworks would diminish inter-laboratory variability and improve the transferability of methods. ckisotopes.com

Furthermore, public-private partnerships could facilitate the exploration of the novel applications discussed previously. For instance, a collaboration between a university research group and an environmental agency could develop a validated method for Crotamitone detection in wastewater, using this compound as the standard. Open-source data initiatives and the creation of shared spectral libraries for deuterated compounds would also accelerate research and innovation in this field. ckisotopes.comnih.gov Academic collaborations are already a significant driver in the integration of deuterated compounds in metabolic and protein studies. globalgrowthinsights.com

Q & A

Q. How to address reproducibility challenges in cross-laboratory studies of this compound’s pharmacokinetics?

  • Methodological Answer : Standardize protocols via interlaboratory round-robin trials. Use certified reference materials (CRMs) for calibration. Publish raw datasets and computational scripts in open-access repositories. Implement blockchain-enabled lab notebooks to enhance data traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.